Tert-butyl ethyl oxalate

Regioselective synthesis Petasis olefination Pyruvate derivatives

Tert-butyl ethyl oxalate (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester with the molecular formula C8H14O4 and molecular weight 174.19 g/mol. This compound belongs to the class of oxalate diesters, characterized by two distinct ester groups—ethyl and tert-butyl—attached to a central oxalate (ethanedioic acid) core.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 50624-94-7
Cat. No. B1590828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ethyl oxalate
CAS50624-94-7
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OC(C)(C)C
InChIInChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3
InChIKeyZFGBGKKWENABEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Ethyl Oxalate (CAS 50624-94-7): An Unsymmetrical Dialkyl Oxalate for Selective Synthetic Applications


Tert-butyl ethyl oxalate (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester with the molecular formula C8H14O4 and molecular weight 174.19 g/mol . This compound belongs to the class of oxalate diesters, characterized by two distinct ester groups—ethyl and tert-butyl—attached to a central oxalate (ethanedioic acid) core [1]. This structural asymmetry confers differential reactivity between the two ester moieties, enabling selective chemical transformations that are inaccessible with symmetrical oxalate diesters such as diethyl oxalate or di-tert-butyl oxalate [2]. The compound serves as a protected building block for introducing dicarboxylic acid moieties in organic synthesis and drug discovery , with the tert-butyl group providing specific synthetic handling advantages related to its acid-labile protecting group character.

Why Symmetrical Oxalates Cannot Replace Tert-Butyl Ethyl Oxalate in Regioselective Transformations


Symmetrical oxalate diesters, such as diethyl oxalate (CAS 95-92-1) and di-tert-butyl oxalate (CAS 691-64-5), lack the capacity for differentiated, stepwise reactivity due to their identical ester moieties on both sides of the carbonyl core [1]. In contrast, tert-butyl ethyl oxalate features chemically distinct ester groups with markedly different susceptibility to hydrolysis, aminolysis, and organometallic addition [2]. The tert-butyl ester functions as an acid-labile protecting group that can be selectively cleaved under mild acidic conditions, while the ethyl ester remains intact and available for subsequent transformations, or vice versa depending on reaction conditions [3]. This orthogonality enables synthetic sequences that require sequential functionalization of the two carbonyl positions—a capability that symmetrical diesters cannot provide [4]. Furthermore, unsymmetrical oxalates such as tert-butyl ethyl oxalate exhibit high regioselectivity in reactions including Petasis olefination, where the carbonyl adjacent to the less bulky ester group is preferentially targeted [5]. Substituting a symmetrical diester would eliminate this regiocontrol entirely.

Quantitative Differentiation: Tert-Butyl Ethyl Oxalate Versus Symmetrical Oxalate Diesters


Regioselectivity in Petasis Olefination: Unsymmetrical Oxalates Enable Directional Control Unavailable to Symmetrical Analogs

In Petasis olefination reactions, unsymmetrical oxalates of the form tert-BuO2CC(O)X (where X = OR, NR2), including tert-butyl ethyl oxalate, exhibit high regioselectivity that yields a single pyruvate-based enol ether or enamine derivative [1]. In contrast, symmetrical diesters such as diethyl oxalate or di-tert-butyl oxalate lack this directional control and would produce mixtures of regioisomers, reducing yield of the desired product and complicating purification [1]. Under microwave-assisted conditions, this regioselective transformation achieves shorter reaction times and higher yields compared to conventional thermal conditions [1].

Regioselective synthesis Petasis olefination Pyruvate derivatives

Orthogonal Protecting Group Strategy: Differential Hydrolytic Susceptibility Between Ethyl and tert-Butyl Esters

Tert-butyl ethyl oxalate contains two ester groups with distinct acid-lability profiles. The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) via a mechanism involving formation of a tert-butyl cation intermediate, whereas the ethyl ester remains stable under these same conditions [1]. Conversely, the ethyl ester can be selectively hydrolyzed under basic conditions that leave the sterically hindered tert-butyl ester largely intact [2]. This orthogonality enables sequential deprotection and functionalization strategies that symmetrical diesters cannot support; symmetrical analogs would undergo non-selective cleavage of both ester groups under either condition [2].

Protecting group chemistry Selective hydrolysis Carboxyl protection

Physical State at Ambient Temperature: Liquid Processing Advantage Over Crystalline Symmetrical Analogs

Tert-butyl ethyl oxalate exists as a liquid at room temperature, with a measured density of 1.03 g/cm³ at 20°C and refractive index of 1.42 [1]. In contrast, di-tert-butyl oxalate (CAS 691-64-5) is a crystalline solid at ambient temperature, melting at 343 K (70°C) [2]. Dimethyl oxalate (CAS 553-90-2) similarly melts at 327 K (54°C) and requires heating for liquid-phase handling [2]. This physical state distinction is directly relevant for automated liquid-handling systems, continuous flow chemistry platforms, and reaction setups requiring room-temperature liquid reagents without pre-heating steps .

Physical properties Material handling Oxalate esters

Application in Heterocycle Synthesis: Direct Access to 1,5-Disubstituted 1,2,4-Triazoles

Tert-butyl ethyl oxalate is specifically employed as a reagent for the practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives via heterocyclization of hydrazines with amidines . This application leverages the unsymmetrical oxalate core to introduce differentiated carbonyl equivalents into the triazole scaffold. While symmetrical diesters such as diethyl oxalate can also participate in related heterocyclizations, they introduce symmetrical substitution patterns that preclude the regiochemical differentiation achievable with tert-butyl ethyl oxalate . The availability of this compound as a commercial reagent with specified purity (≥98% by GC or HPLC) from multiple suppliers supports reproducible heterocyclic library synthesis in medicinal chemistry programs [1].

Heterocyclic synthesis 1,2,4-triazole Hydrazine heterocyclization

Monoalkyl Oxalate Access: Unsymmetrical Diester as Precursor for Selective Monohydrolysis Products

Tert-butyl ethyl oxalate serves as a precursor for the synthesis of monoalkyl oxalates (oxalate half-esters) through selective monohydrolysis reactions [1]. Recent methodology development has established highly efficient selective monohydrolysis of symmetric diesters, but unsymmetrical diesters such as tert-butyl ethyl oxalate offer the advantage of predictable selectivity based on the inherent steric and electronic differences between the two ester groups [1]. The tert-butyl group's steric bulk and acid-lability can be exploited to direct hydrolysis selectively to the ethyl ester side under basic conditions, or to the tert-butyl side under acidic conditions [2]. This controlled access to differentiated monoalkyl oxalates is essential for applications including NMR studies requiring site-specific 13C labeling [1] and for the preparation of oxalate-based prodrugs and conjugates in pharmaceutical development .

Monoalkyl oxalates Selective hydrolysis Half-ester synthesis

Optimal Application Scenarios for Tert-Butyl Ethyl Oxalate (CAS 50624-94-7) in Research and Development


Medicinal Chemistry: Synthesis of Regiochemically Defined 1,2,4-Triazole-Based Kinase Inhibitors and CNS Agents

Tert-butyl ethyl oxalate is directly applicable in medicinal chemistry programs targeting 1,2,4-triazole-containing drug candidates. The compound serves as a key reagent for the practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives via heterocyclization of hydrazines with amidines . This scaffold is a privileged pharmacophore in numerous approved kinase inhibitors, antifungal agents, and CNS-active compounds. Unlike symmetrical oxalates that force symmetrical substitution patterns, tert-butyl ethyl oxalate introduces differentiated carbonyl equivalents that can be sequentially manipulated to access regiochemically defined triazole substitution patterns. This capability is particularly valuable for structure-activity relationship (SAR) studies where specific regioisomers exhibit distinct potency and selectivity profiles .

Automated Synthesis and Continuous Flow Chemistry: Room-Temperature Liquid Reagent for High-Throughput Workflows

Tert-butyl ethyl oxalate exists as a liquid at ambient temperature with measured density of 1.03 g/cm³ at 20°C and refractive index of 1.42 . This physical state is directly advantageous for laboratories utilizing automated liquid-handling robots, high-throughput experimentation platforms, and continuous flow chemistry systems. In contrast, di-tert-butyl oxalate (melting point 70°C) and dimethyl oxalate (melting point 54°C) require heating to achieve liquid state for accurate volumetric dispensing [1]. The ability to use tert-butyl ethyl oxalate directly from the bottle at room temperature eliminates pre-heating steps, reduces setup time, and improves reproducibility in automated workflows . This operational advantage is particularly meaningful for core facilities, CROs, and pharmaceutical discovery groups running parallel synthesis or library production campaigns.

Protecting Group Strategies in Multi-Step Organic Synthesis: Orthogonal Carboxyl Protection Without Additional Steps

Tert-butyl ethyl oxalate functions as an intrinsically orthogonal protecting group system for dicarboxylic acid moieties. The tert-butyl ester is acid-labile and can be selectively cleaved under mild acidic conditions (e.g., TFA/CH2Cl2), while the ethyl ester remains stable [2]. Conversely, the ethyl ester can be selectively hydrolyzed under basic conditions (aqueous NaOH or KOH) that leave the sterically hindered tert-butyl ester largely intact [3]. This orthogonality enables sequential functionalization of two carbonyl positions without requiring additional protection/deprotection steps—a synthetic economy that symmetrical diesters cannot provide [2]. This application scenario is directly relevant for total synthesis projects, pharmaceutical process chemistry, and the preparation of complex oxalate-containing natural product derivatives where protecting group manipulation is rate-limiting.

NMR Spectroscopy and Molecular Imaging: Precursor for Site-Specifically Labeled Oxalate Probes

Tert-butyl ethyl oxalate serves as a versatile precursor for the synthesis of unsymmetrical, site-specifically 13C-labeled oxalates that exhibit extended nuclear singlet state lifetimes—a property valuable for NMR spectroscopy, molecular imaging, and hyperpolarization studies [4]. The controlled preparation of unsymmetrical oxalates from this building block, as described in the synthesis of perdeuterated doubly 13C-labeled oxalates, enables the design of molecular probes with tailored relaxation properties [4]. The availability of tert-butyl ethyl oxalate as a commercial reagent from multiple suppliers (AKSci, Capot Chemical, Biozol) with specified purity of ≥98% by GC or HPLC supports reproducible synthesis of these specialized NMR-active compounds [5]. This application scenario is directly relevant for NMR core facilities, structural biology groups, and researchers developing hyperpolarized contrast agents for in vivo molecular imaging.

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